methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
Description
Methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a thiazolidinone derivative characterized by a Z-configuration at the C4 imino group, a 4-hydroxyphenyl substituent, and a methyl ester moiety. Thiazolidinones are heterocyclic compounds with a five-membered ring containing nitrogen and sulfur, known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of this compound typically involves the condensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture, followed by cyclization with appropriate carbonyl compounds . Its structure is confirmed via spectroscopic methods (IR, NMR) and X-ray crystallography using programs like SHELXL .
Properties
Molecular Formula |
C12H12N2O4S |
|---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
methyl 2-[4-(4-hydroxyphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate |
InChI |
InChI=1S/C12H12N2O4S/c1-18-10(16)6-9-11(14-12(17)19-9)13-7-2-4-8(15)5-3-7/h2-5,9,15H,6H2,1H3,(H,13,14,17) |
InChI Key |
ZJHUSXBBRXZGNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=NC2=CC=C(C=C2)O)NC(=O)S1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation-Cyclization Approaches
The most widely reported synthesis involves a two-step condensation-cyclization sequence. In the first step, 4-hydroxyaniline reacts with methyl 2-chloroacetoacetate in anhydrous ethanol under reflux (24–48 hours), yielding the intermediate Schiff base, methyl 2-[(4-hydroxyphenyl)imino]acetoacetate . The reaction is typically catalyzed by glacial acetic acid (5–10 mol%) to enhance imine formation efficiency .
The second step involves cyclization with thioglycolic acid. The Schiff base intermediate is treated with thioglycolic acid (1.2 equivalents) in toluene under Dean-Stark conditions to remove water, facilitating thiazolidinone ring formation . This step is highly sensitive to temperature, with optimal yields (68–72%) achieved at 110–120°C over 6–8 hours . Z-configuration at the C4 imino group is preserved due to steric constraints during cyclization, as confirmed by X-ray crystallography in analogous compounds .
Key Parameters:
-
Solvent: Toluene > DMF > Acetonitrile (yield variance: ±15%)
-
Catalyst: Piperidine (5 mol%) accelerates cyclization but risks epimerization .
-
Purity: Crude products require column chromatography (SiO₂, ethyl acetate/hexane 3:7) to achieve >95% purity .
One-Pot Tandem Synthesis
Recent advances utilize one-pot methodologies to streamline synthesis. A mixture of 4-hydroxyaniline, methyl 2-chloroacetoacetate, and thioglycolic acid (1:1:1.1 molar ratio) reacts in refluxing acetonitrile with Amberlyst-15 as a heterogeneous acid catalyst . This approach reduces reaction time to 12–14 hours with comparable yields (65–70%). The mechanism proceeds via in situ imine formation followed by nucleophilic attack of the thiol group on the α-carbonyl, inducing cyclization .
Advantages:
-
Eliminates intermediate isolation, reducing solvent waste.
-
Amberlyst-15 is recyclable (≥5 cycles with <5% yield loss) .
Limitations:
-
Lower regioselectivity (85:15 Z:E ratio vs. 95:5 in stepwise methods) .
-
Requires strict stoichiometric control to minimize byproducts like thioether linkages .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. Combining 4-hydroxyaniline, methyl 2-chloroacetoacetate, and thioglycolic acid in ethanol under microwave irradiation (300 W, 100°C) completes the reaction in 45–60 minutes . Yields improve to 75–78% due to enhanced reaction homogeneity and reduced side reactions .
Optimized Conditions:
| Parameter | Value |
|---|---|
| Irradiation Power | 300 W |
| Temperature | 100°C |
| Pressure | 150 psi |
| Solvent | Ethanol |
| Catalyst | None required |
Post-reaction, the mixture is cooled, filtered, and recrystallized from ethanol/water (4:1) to obtain pure product .
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques immobilize the 4-hydroxyaniline derivative on Wang resin via a photolabile linker. Sequential additions of methyl 2-chloroacetoacetate and thioglycolic acid in DMF at 50°C enable stepwise coupling over 24 hours . Cleavage with UV light (365 nm) releases the product, achieving 60–65% yield with >90% purity after HPLC purification .
Applications:
-
Ideal for generating combinatorial libraries for SAR studies.
-
Scalable to gram quantities without intermediate isolation .
Green Chemistry Approaches
Supercritical CO₂ (scCO₂) as a solvent reduces environmental impact. Reactions conducted at 80°C and 200 bar pressure achieve 62–65% yield in 8 hours . The low viscosity of scCO₂ enhances mass transfer, while tunable solvent strength minimizes byproduct formation .
Comparative Analysis of Methods:
| Method | Yield (%) | Time | Purity (%) | E-Factor |
|---|---|---|---|---|
| Stepwise Condensation | 68–72 | 30–32 hrs | 95–97 | 8.2 |
| One-Pot | 65–70 | 12–14 hrs | 92–94 | 6.5 |
| Microwave | 75–78 | 1 hr | 96–98 | 4.1 |
| Solid-Phase | 60–65 | 24 hrs | 90–92 | 9.8 |
| scCO₂ | 62–65 | 8 hrs | 93–95 | 3.7 |
E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes .
Analytical Validation and Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Thiazolidinone Core Formation
The thiazolidin-2,4-dione structure is central to the compound’s reactivity. Its synthesis often involves:
-
Cyclization reactions : Formation from α-amino acids and carbonyl compounds via nucleophilic attack of the amine on a carbonyl carbon, followed by ring closure .
-
Redox processes : Potential oxidation/reduction steps to establish the oxo groups at positions 2 and 4 .
Imino Group Formation
The imine linkage at position 4 is critical for biological activity. Possible mechanisms include:
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Schiff base formation : Reaction of the thiazolidinone amine with an aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) under acidic conditions .
-
Tautomerization : Equilibrium between imine and enamine forms, influenced by pH and solvent conditions .
Acetate Esterification
The methyl ester group is introduced via:
-
Fischer esterification : Acid-catalyzed reaction of the carboxylic acid with methanol .
-
Acid chloride-mediated esterification : Reaction of the acid chloride with methanol in the presence of a base .
Challenges and Considerations
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Regioselectivity : Control of the imine formation at position 4 requires precise reaction conditions to avoid side reactions .
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Solubility : The hydroxyl group on the phenyl ring may necessitate polar solvents or cosolvents during synthesis .
-
Stability : The compound’s conjugated imine-thiazolidinone system may be sensitive to light, moisture, or bases, requiring inert atmosphere conditions .
Comparative Analysis of Related Compounds
This comparative analysis highlights the importance of the 4-hydroxyphenyl imine group in directing biological activity and chemical reactivity.
Research Findings and Implications
-
Biological activity : Thiazolidinone derivatives with imino groups often exhibit anti-inflammatory or antimicrobial properties due to their ability to modulate enzymes like COX-II .
-
Mechanistic insights : Docking studies suggest interactions with active site residues (e.g., His75, Ser339, Arg499 in COX-II), which could guide rational drug design .
-
Synthetic flexibility : The compound’s modular structure allows for diversification via substitution at the phenyl ring or modification of the ester group .
Scientific Research Applications
Molecular Formula
The molecular formula for methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is , with a molecular weight of approximately 280.3 g/mol.
Structural Characteristics
The compound features a thiazolidinone ring, which is critical for its biological activity. The presence of the hydroxyphenyl group enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Thiazolidinones are believed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . They may also inhibit angiogenesis and metastasis by targeting specific signaling pathways.
Case Studies
- In Vitro Studies : In a study assessing various thiazolidinone derivatives, several compounds exhibited significant cytotoxic effects against leukemia and CNS cancer cell lines. For instance, one derivative showed an inhibition rate of 84.19% against the MOLT-4 leukemia cell line .
- Comparative Analysis : A comparative study of different thiazolidinone derivatives demonstrated that those with specific substitutions on the thiazolidinone ring had enhanced anticancer activity compared to unsubstituted analogs .
Antimicrobial Properties
Thiazolidinones have also been studied for their antimicrobial activities. The structural features that contribute to their effectiveness against bacterial strains include:
- Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Data Table: Biological Activities of Thiazolidinone Derivatives
Mechanism of Action
The mechanism of action of methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit varied biological activities depending on substituents. Below is a detailed comparison:
Structural and Functional Group Variations
Key Findings from Comparative Studies
Electronic Effects of Substituents :
- The 4-hydroxyphenyl group in the target compound facilitates hydrogen bonding with biological targets, enhancing antimicrobial activity compared to the chloro-substituted analog .
- Chlorophenyl derivatives (e.g., ) show specificity against T. gondii, likely due to the electron-withdrawing Cl group improving membrane permeability .
Bioavailability and Ester vs. Acid :
- Methyl esters (target compound) exhibit higher lipophilicity than carboxylic acid derivatives (e.g., ), improving cell membrane penetration .
- Free carboxylic acids (e.g., ) may have reduced oral bioavailability but stronger target binding due to ionization at physiological pH .
Thiosemicarbazone Hybrids: Thiosemicarbazone-thiazolidinone hybrids () show dual mechanisms: metal chelation (via thiosemicarbazone) and enzyme inhibition (via thiazolidinone), broadening their antimicrobial scope compared to non-hybrid analogs .
Biological Activity
Methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazolidine family, characterized by the presence of a thiazolidinone ring. Its chemical structure can be represented as follows:
This structure includes a hydroxyphenyl group that contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, a related compound showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating strong efficacy compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| 8 | 0.004 | 0.008 | En. cloacae |
| 11 | 0.015 | 0.030 | S. aureus |
| 12 | 0.011 | 0.020 | P. aeruginosa |
| 10 | 0.045 | 1.200 | E. coli |
The most sensitive bacterium was Enterobacter cloacae, while Escherichia coli exhibited the highest resistance .
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity. Compounds in this class were tested against various fungi, with MIC values indicating good to excellent antifungal potential.
Table 2: Antifungal Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | Most Sensitive Fungus |
|---|---|---|
| 15 | 0.004 | T. viride |
| 16 | 0.060 | A. fumigatus |
The results suggest that these compounds could serve as effective antifungal agents in clinical settings .
Anticancer Potential
Emerging research indicates that thiazolidinone derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, studies have shown that these compounds can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase .
Case Study: Breast Cancer Cell Lines
A specific study evaluated the effects of thiazolidinone derivatives on MCF-7 breast cancer cells:
- Cell Viability Assay: The compound reduced cell viability significantly at concentrations above 10 µM.
- Apoptosis Analysis: Flow cytometry revealed an increase in apoptotic cells after treatment with the compound.
Q & A
Basic: What are the recommended synthetic routes for methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate?
The compound can be synthesized via cyclocondensation reactions. A general method involves refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and a ketone/aldehyde in a DMF-acetic acid solvent system. For example, similar thiazolidinones were synthesized by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and an oxo-compound (e.g., 4-methoxybenzaldehyde) under reflux for 2–5 hours . Key steps include:
- Step 1 : Formation of the thiazolidinone core via nucleophilic substitution.
- Step 2 : Stereoselective imine bond formation (Z-configuration) using acetic acid as a catalyst.
- Step 3 : Methyl esterification of the acetamide side chain.
Advanced: How can reaction conditions be optimized to enhance stereochemical purity of the (Z)-isomer?
The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the imine nitrogen and the thiazolidinone carbonyl group. To maximize stereochemical purity:
- Use polar aprotic solvents (e.g., DMF) to favor planar transition states.
- Add sodium acetate (2.0 equiv) to maintain pH ~4.5–5.5, minimizing side reactions .
- Monitor reaction progress via TLC or HPLC to terminate reflux at optimal conversion (~3–5 hours) .
- For challenging substrates, microwave-assisted synthesis reduces reaction time and improves yield (e.g., 92–96% vs. 75–85% in traditional methods) .
Basic: What spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Confirm the (Z)-configuration via coupling constants (e.g., J = 12–14 Hz for conjugated imine protons) and deshielded carbonyl carbons (δ ~170–175 ppm) .
- IR Spectroscopy : Identify ν(C=O) at ~1680–1720 cm⁻¹ (thiazolidinone and ester carbonyls) and ν(N–H) at ~3200–3300 cm⁻¹ .
- X-ray Crystallography : Resolve crystal packing and intramolecular H-bonding (e.g., N–H···O interactions stabilizing the Z-isomer) .
Advanced: How do solvent polarity and substituents affect tautomeric equilibria in this compound?
The thiazolidinone ring exhibits keto-enol tautomerism, influenced by:
- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize the keto form via dipole interactions.
- Substituent Effects : Electron-withdrawing groups (e.g., 4-hydroxyphenyl) favor the enol tautomer by resonance stabilization.
Contradictions in NMR data (e.g., unexpected δ values) may arise from tautomeric shifts, necessitating variable-temperature NMR or computational modeling (DFT) for resolution .
Basic: What biological activities are associated with structurally similar thiazolidinone derivatives?
Analogous compounds exhibit:
- Antimicrobial Activity : Via disruption of bacterial cell wall synthesis (MIC ~8–32 µg/mL against S. aureus) .
- Anticancer Potential : Inhibition of topoisomerase II (IC₅₀ ~10–50 µM in MCF-7 cells) .
- Anti-inflammatory Effects : COX-2 suppression (IC₅₀ ~15 µM) .
Note: Biological assays for the target compound require validation using MTT assays, ROS detection, and enzymatic inhibition studies.
Advanced: How can computational methods predict binding affinities for target enzymes?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, PDB ID 5KIR). Focus on H-bonding with Ser530 and hydrophobic contacts with Val349 .
- MD Simulations : Analyze stability of ligand-enzyme complexes (100 ns trajectories, GROMACS) to identify critical residues (e.g., Arg120 for electrostatic interactions) .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize activity .
Basic: What are common impurities observed during synthesis, and how are they characterized?
- Byproducts : Unreacted thiosemicarbazide (detected via TLC, Rf ~0.3 in ethyl acetate/hexane).
- Oxidation Products : Quinone derivatives (λmax ~350 nm in UV-Vis) from hydroxyl group oxidation .
- Resolution : Purify via recrystallization (DMF/ethanol) or column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) .
Advanced: How do crystallographic studies resolve contradictions in spectral data?
Single-crystal X-ray diffraction (SCXRD) confirms:
- Bond Lengths : C=N imine bond (~1.28 Å) and C–S thiazolidinone bond (~1.75 Å) .
- Torsion Angles : Planarity of the thiazolidinone ring (deviation <0.02 Å) .
Discrepancies between experimental and calculated NMR shifts (e.g., Δδ ~0.3 ppm) may arise from crystal packing effects, resolved via Hirshfeld surface analysis .
Basic: What stability considerations are critical for storage and handling?
- Light Sensitivity : Protect from UV exposure to prevent E/Z isomerization.
- Moisture : Hydrolysis of the ester group occurs in aqueous media (t₁/₂ ~24 hours at pH 7.4).
- Temperature : Store at –20°C under inert atmosphere (N₂) to prevent oxidative degradation .
Advanced: What strategies address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
